1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Chemical Structure and IUPAC Nomenclature
The structural architecture of this compound demonstrates remarkable complexity through its integrated heterocyclic framework. The compound exhibits a molecular formula of C₉H₈N₂O₄S with a precise molecular weight of 240.24 grams per mole, establishing its place among medium-sized organic molecules with significant structural sophistication. The molecule consists of a thieno ring system fused to a pyrimidine core, creating a bicyclic structure that serves as the foundation for its chemical behavior and biological activity.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound. This nomenclature precisely describes the positioning of functional groups and the nature of the fused ring system. The thieno[2,3-d]pyrimidine designation indicates the specific fusion pattern between the thiophene and pyrimidine rings, where the thiophene ring is fused to positions 2 and 3 of the pyrimidine system.
Table 1: Structural and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₄S | |
| Molecular Weight | 240.24 g/mol | |
| Ring System | Thieno[2,3-d]pyrimidine | |
| Functional Groups | Two carbonyl groups, carboxylic acid, two methyl groups | |
| Chemical Class | Thienopyrimidine derivative |
The molecular structure features two methyl groups positioned at the 1 and 3 positions of the pyrimidine ring, while carbonyl groups occupy the 2 and 4 positions, creating a dioxo substitution pattern. The carboxylic acid functionality is located at position 6 of the fused ring system, providing an additional site for chemical reactivity and potential derivatization. This specific arrangement of functional groups contributes to the compound's unique properties and distinguishes it from other members of the thienopyrimidine family.
Historical Development and Discovery Context
The development of thienopyrimidine compounds, including this compound, traces its origins to fundamental advances in heterocyclic chemistry and the systematic exploration of fused ring systems. The foundational work in thiophene chemistry, combined with pyrimidine research, created the theoretical and practical framework necessary for synthesizing complex bicyclic structures that incorporate both ring systems. The historical context of thienopyrimidine development reflects broader trends in medicinal chemistry, where researchers sought to create novel scaffolds with enhanced biological activity and improved pharmacological properties.
The synthesis methodology for thienopyrimidine derivatives has evolved significantly since the early investigations into heterocyclic compounds. The development of the Gewald reaction in 1966 by German chemist Karl Gewald provided a crucial synthetic pathway for creating 2-aminothiophenes, which serve as important precursors for more complex thienopyrimidine structures. This reaction constitutes a versatile multicomponent transformation that enables the formation of thiophene rings from readily available starting materials, including carbonyl compounds, activated acetonitriles, and elemental sulfur under mild conditions.
The historical progression of thienopyrimidine synthesis reflects increasing sophistication in synthetic methodologies and a deeper understanding of structure-activity relationships. Early synthetic approaches focused on basic cyclization reactions, while modern methods employ more sophisticated strategies including cyclocondensation reactions, Thorpe-Ziegler cyclizations, and multicomponent reactions that enable efficient access to diverse structural variants. The development of these synthetic methodologies has been instrumental in facilitating the preparation of specific compounds like this compound with precise control over substitution patterns and functional group placement.
Position Within the Thienopyrimidine Class of Compounds
The thienopyrimidine class of compounds represents a diverse family of heterocyclic molecules characterized by the fusion of thiophene and pyrimidine ring systems, with this compound occupying a distinctive position within this classification. This compound belongs specifically to the thieno[2,3-d]pyrimidine subclass, which distinguishes it from other fusion patterns such as thieno[3,2-d]pyrimidines or thieno[3,4-d]pyrimidines. The specific fusion pattern significantly influences the chemical properties, reactivity patterns, and biological activities of these compounds.
Within the broader thienopyrimidine family, compounds can be categorized based on their substitution patterns, oxidation states, and functional group arrangements. The presence of the dioxo functionality at positions 2 and 4, combined with methyl substitution at positions 1 and 3, places this compound within a specific subset of thienopyrimidine derivatives that exhibit particular chemical and biological characteristics. The carboxylic acid functionality at position 6 further distinguishes this compound from other family members and contributes to its unique properties.
Table 2: Classification Within Thienopyrimidine Family
| Classification Level | Category | Distinguishing Features |
|---|---|---|
| Ring Fusion Pattern | Thieno[2,3-d]pyrimidine | Thiophene fused to positions 2,3 of pyrimidine |
| Substitution Type | Dioxo derivative | Carbonyl groups at positions 2,4 |
| Methylation Pattern | 1,3-Dimethyl | Methyl groups at positions 1,3 |
| Functional Group | Carboxylic acid derivative | Carboxyl group at position 6 |
| Chemical Class | Heterocyclic carboxylic acid | Contains both heterocyclic and carboxyl functionalities |
Research has demonstrated that thienopyrimidine derivatives exhibit remarkable diversity in their biological activities, with different substitution patterns leading to distinct pharmacological profiles. Studies have shown that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives display a broader range of pharmacological activity compared to thieno[2,3-d]pyrimidine-4-carboxylic acids, highlighting the importance of positional isomerism within this compound class. The specific positioning of the carboxylic acid group in the 6-position of this compound represents a distinct structural variant that may contribute to unique biological properties.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of sophisticated molecular design and synthetic accessibility. This compound exemplifies the principles of heterocyclic chemistry through its demonstration of how multiple heteroatoms can be incorporated into fused ring systems to create molecules with enhanced complexity and potential functionality. The presence of nitrogen atoms in the pyrimidine ring, combined with sulfur in the thiophene component, creates multiple sites for chemical interaction and provides a foundation for diverse chemical transformations.
The compound serves as an important model for understanding structure-activity relationships within heterocyclic systems, particularly in the context of how different functional groups contribute to overall molecular behavior. The combination of electron-withdrawing carbonyl groups with electron-donating methyl substituents creates a complex electronic environment that influences both chemical reactivity and biological activity. This balance of electronic effects demonstrates fundamental principles of heterocyclic chemistry and provides insights into rational drug design strategies.
From a synthetic perspective, the compound represents achievements in multicomponent reaction chemistry and demonstrates the power of convergent synthetic approaches. The ability to construct complex fused ring systems through efficient synthetic methodologies reflects advances in heterocyclic synthesis and provides a foundation for creating libraries of related compounds with systematic structural variations. The Gewald reaction and related synthetic transformations used in thienopyrimidine synthesis exemplify modern approaches to heterocyclic compound preparation.
Table 3: Significance in Heterocyclic Chemistry Context
| Aspect | Significance | Impact |
|---|---|---|
| Structural Complexity | Bicyclic fused system with multiple functional groups | Demonstrates advanced heterocyclic architecture |
| Electronic Properties | Balance of electron-withdrawing and donating groups | Model for electronic effects in heterocycles |
| Synthetic Accessibility | Accessible through established methodologies | Enables systematic structure-activity studies |
| Biological Relevance | Exhibits significant biological activity | Validates heterocyclic design principles |
| Chemical Reactivity | Multiple reactive sites for derivatization | Facilitates chemical modification and optimization |
The role of thienopyrimidine derivatives in medicinal chemistry has been particularly significant, with numerous compounds from this class advancing to clinical development or achieving regulatory approval. Examples include olmutinib, pictilisib, and other kinase inhibitors that demonstrate the therapeutic potential of the thienopyrimidine scaffold. These successful applications validate the importance of compounds like this compound as representatives of a productive chemical class.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-10-6(12)4-3-5(8(13)14)16-7(4)11(2)9(10)15/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDONMZXJIIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562441 | |
| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129177-39-5 | |
| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminothiophene-3-carboxylic acid esters serve as the primary substrates.
- N,N-dimethylureas or related urea derivatives are used as reagents to introduce the dimethyl substitution on the nitrogen atoms.
- The reaction proceeds via formation of urea intermediates that cyclize to form the thienopyrimidine ring system.
Typical Reaction Conditions
- The reaction is carried out by mixing the aminothiophene ester with the appropriate urea derivative in an organic solvent such as acetonitrile or DMF.
- Acid catalysts like methanesulfonic acid are added dropwise to promote cyclization.
- The mixture is heated moderately (e.g., 60–120 °C) for several hours (typically 2–20 hours) to ensure completion.
- After reaction, the mixture is cooled, neutralized, and extracted with organic solvents.
- Purification is commonly done via column chromatography on silica gel using ethyl acetate/hexane or dichloromethane/methanol mixtures.
Representative Synthesis Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of urea intermediate | 2-aminothiophene-3-carboxylate + N,N-dimethylurea derivative, acetonitrile, methanesulfonic acid, 60 °C, 3 h | 50–70 | Formation of methyl 6-(3,3-dimethylureido)picolinate intermediate |
| Cyclization to thienopyrimidine-2,4-dione | Heating mixture at 120 °C for 20 h | 35–56 | One-pot two-stage procedure; isolated yield of thienopyrimidine-2,4-diones |
This method provides a relatively straightforward and scalable approach to synthesize the target compound with moderate to good yields.
Alternative Preparation via Chlorination and Subsequent Functionalization
Another approach involves the chlorination of 6-methylthieno[2,3-d]pyrimidine-2,4-dione derivatives using phosphorus oxychloride (POCl3) to generate 2,4-dichloro intermediates, which can then be further functionalized:
| Reaction Conditions | Yield (%) | Description |
|---|---|---|
| Reaction with POCl3 at room temperature, then pyridine at 110 °C for 45 min | 74 | Conversion of 6-methylthieno[2,3-d]pyrimidine-2,4-dione to 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine |
| Reaction with POCl3 and N,N-dimethylaniline at 80 °C for 12 h | 21 | Alternative chlorination and amination route |
| Heating with POCl3 at 150 °C for 3 h in sealed tube | Not specified | High-temperature chlorination |
These chlorinated intermediates can be used for further substitution reactions to introduce carboxylic acid groups or other functionalities, enabling the synthesis of the target carboxylic acid derivative.
Analytical and Characterization Data
- The synthesized compounds are characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry (MS) , and single-crystal X-ray diffraction (XRD) to confirm structure and purity.
- Chemical shifts in NMR are referenced to residual solvent peaks, and HR-MS confirms molecular weights consistent with the target compound.
- Purity is ensured by chromatographic techniques and melting point determination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylic acid group, using reagents like thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid have been evaluated for their efficacy against resistant strains of bacteria and fungi. A study highlighted that such compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), making them valuable candidates for the development of new antimicrobial agents .
Enzyme Inhibition
The compound acts as a potent inhibitor of enzymes involved in nucleic acid synthesis. By binding to the active sites of these enzymes, it disrupts cellular processes essential for DNA replication and repair. This mechanism leads to cell death in rapidly proliferating cells, which is particularly useful in cancer therapy .
Case Study: Anticancer Research
In a recent study focusing on cancer cell lines, this compound was shown to induce apoptosis in tumor cells by promoting DNA damage and inhibiting cell cycle progression. The compound's ability to target specific pathways involved in tumor growth presents a promising avenue for anticancer drug development .
Proteomics
The compound is utilized in proteomics research due to its ability to modify protein interactions through enzyme inhibition. This modification allows researchers to study the effects on cellular function and signaling pathways. The compound has been employed in various assays to elucidate the roles of specific proteins in disease mechanisms .
Molecular Mechanisms
Studies have demonstrated that this compound can be used to investigate molecular mechanisms underlying nucleic acid metabolism. Its interactions with nucleotides and nucleic acid polymerases provide insights into the fundamental processes of genetic material maintenance .
Synthesis Techniques
The synthesis of this compound has been optimized through various methods that enhance yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis have been explored to facilitate efficient production .
Applications in Organic Synthesis
Due to its reactive functional groups, this compound serves as a versatile intermediate in organic synthesis. It can be modified to produce a range of derivatives with potential biological activities. Researchers are investigating its use as a scaffold for designing new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to damaged DNA. This inhibition compromises the DNA repair process, leading to genomic instability and cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties are influenced by substituents on the thieno-pyrimidine core. Below is a comparative analysis with structurally related derivatives:
Core Ring Modifications
- Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Esters: Replacing the thiophene ring with a pyrrole ring (e.g., pyrrolo[2,3-d]pyrimidine) shifts biological activity toward antifungal applications. These derivatives exhibit fungicidal properties against Fusarium nivale and Septoria nodorum, attributed to enhanced planarity and hydrophobic interactions with fungal enzymes .
- Pyrido[2,3-d]pyrimidine Derivatives :
Substituting the thiophene with a pyridine ring (e.g., 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid) retains nucleic acid synthesis inhibition but may alter binding affinity due to differences in electron distribution and hydrogen-bonding capacity .
Substituent Variations
Functional Group Impact
- Carboxylic Acid (6-COOH) : Critical for enzyme binding via hydrogen bonds and ionic interactions. Removal or substitution (e.g., with esters or nitriles) diminishes activity .
- Methyl Groups (1,3-dimethyl) : Enhance metabolic stability and hydrophobic interactions. Ethyl or bulkier groups reduce binding precision .
- Dioxo Groups (2,4-dioxo): Stabilize the keto-enol tautomer, influencing electron distribution and interaction with enzyme active sites .
Biological Activity
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its biological activities, particularly in the realm of cancer research and enzyme inhibition. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a complex structure comprising both pyrimidine and thieno rings. Its molecular formula is , which contributes to its diverse biological interactions.
- Enzyme Inhibition : The compound acts as a potent inhibitor of xanthine oxidase, an enzyme involved in the metabolism of purines. By inhibiting this enzyme, it reduces uric acid production, which can be beneficial in treating conditions like gout and hyperuricemia .
- Nucleic Acid Synthesis : It also inhibits enzymes involved in nucleic acid synthesis. This mechanism disrupts normal cellular processes that rely on DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death .
Cellular Effects
- Reactive Oxygen Species (ROS) Reduction : The inhibition of xanthine oxidase leads to decreased production of ROS. This reduction helps mitigate oxidative stress and inflammation within cells.
- Cytotoxicity : Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). For instance, one study reported an IC50 value of 27.6 μM for a related derivative against MDA-MB-231 cells .
Case Studies
- Anti-Cancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anti-cancer properties. Compounds showed varying degrees of cytotoxicity against breast cancer cell lines with some achieving over 80% inhibition at certain concentrations .
- Mechanistic Insights : The mechanism by which these compounds exert their effects includes the disruption of nucleic acid synthesis and induction of apoptosis in cancer cells. The presence of electron-withdrawing groups in some derivatives enhanced their cytotoxic effects due to increased p-π conjugation effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives?
Methodological Answer: The core scaffold can be synthesized via cyclocondensation of thiophene-based precursors. For example, the reaction of 5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid imidazolide with nucleophiles like benzohydrazide yields 6-substituted derivatives . Alkylation at the N1 position is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, producing crystalline 1-alkyl derivatives (e.g., 72–89% yields) . Key steps include:
- Imidazolide activation : Enhances reactivity for nucleophilic substitution at position 6.
- Solvent selection : DMF promotes solubility of intermediates, critical for alkylation efficiency.
- Purification : Recrystallization from ethanol or acetonitrile ensures high purity (>95%) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- 1H/13C NMR : Assigns substituents on the thienopyrimidine core. For example, methyl groups at N1 and N3 appear as singlets near δ 3.10–3.35 ppm, while aromatic protons resonate at δ 6.50–8.58 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Identifies carbonyl stretches (ν ~1648–1694 cm⁻¹) and amine/amide bands (ν ~3191–3342 cm⁻¹) .
- XRD : Resolves crystalline packing patterns, critical for confirming stereochemistry in derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation of derivatives?
Methodological Answer:
- Antimicrobial screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in μg/mL .
- Enzyme inhibition : Test against kinases (e.g., eEF-2K) via fluorescence polarization assays, measuring IC₅₀ values .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction yields for alkylation at N1 be optimized, and what factors influence regioselectivity?
Methodological Answer:
- Base strength : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the N1 position, minimizing byproducts .
- Temperature control : Reactions conducted at 60–80°C prevent decomposition of sensitive intermediates.
- Solvent polarity : DMF enhances alkylation efficiency compared to THF or acetone due to better stabilization of transition states .
- Regioselectivity : Steric hindrance from the 3-methyl group directs alkylation to N1 rather than N3, confirmed by NOESY correlations .
Q. How should researchers address discrepancies in biological activity data across structural analogs?
Methodological Answer:
- SAR analysis : Systematically vary substituents at positions 1, 3, and 6. For example, replacing phenyl with 4-methoxyphenyl at position 6 increases antimicrobial activity by 3-fold .
- Solubility correction : Normalize activity data to account for solubility differences using HPLC-measured concentrations .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What computational strategies support the design of derivatives with enhanced target binding?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., CDK4/6). The carboxylic acid group at position 6 often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Run 100-ns trajectories to evaluate binding stability; derivatives with ΔG < -8 kcal/mol show promising in vitro activity .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data to predict electron-withdrawing groups that enhance potency .
Q. How can structural modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or acyl sulfonamide to resist esterase-mediated hydrolysis .
- Methylation of labile sites : Adding methyl groups to the thiophene ring reduces oxidative metabolism by CYP3A4, as shown in microsomal assays .
- Prodrug approaches : Convert the carboxylic acid to ethyl esters, which hydrolyze in vivo to release the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
